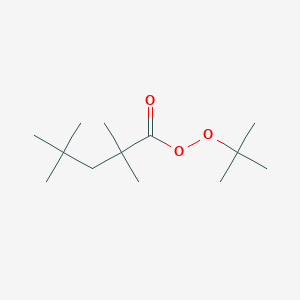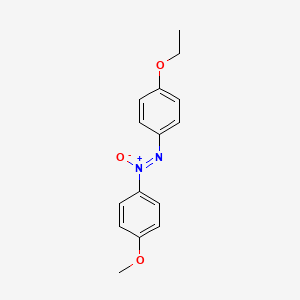
p-Azoxyanisoylphenetole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Azoxyanisoylphenetole: is an organic compound that belongs to the class of azoxy compounds These compounds are characterized by the presence of an azoxy group (-N=N(O)-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Azoxyanisoylphenetole typically involves the reaction of p-anisidine with phenetole in the presence of an oxidizing agent. The reaction conditions often include:
Oxidizing Agent: Commonly used oxidizing agents include hydrogen peroxide or peracids.
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetic acid.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to facilitate the formation of the azoxy linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: p-Azoxyanisoylphenetole undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
p-Azoxyanisoylphenetole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of p-Azoxyanisoylphenetole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence various biochemical pathways, including oxidative stress and signal transduction pathways.
相似化合物的比较
p-Azoxyanisoylphenetole can be compared with other azoxy compounds:
Similar Compounds: Examples include p-Azoxyanisole and p-Azoxyphenetole.
Uniqueness: this compound is unique due to its specific substituents on the aromatic rings, which confer distinct chemical and biological properties.
属性
CAS 编号 |
56095-14-8 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
(4-ethoxyphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15-8-4-12(5-9-15)16-17(18)13-6-10-14(19-2)11-7-13/h4-11H,3H2,1-2H3 |
InChI 键 |
SHNTZCGYSJPCDP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


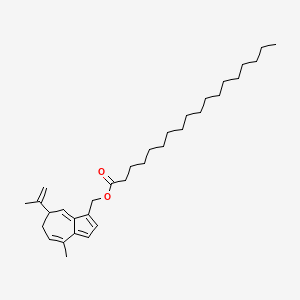
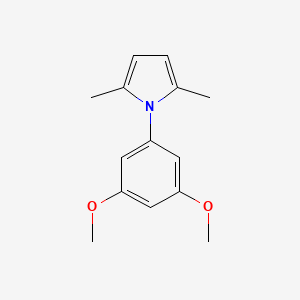
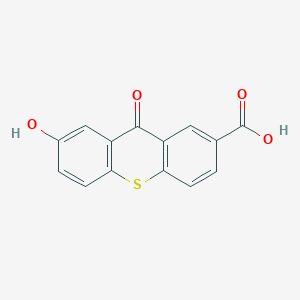
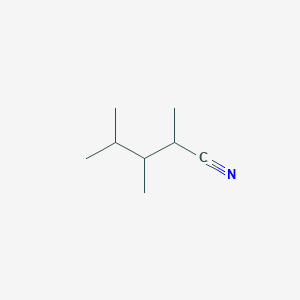
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)


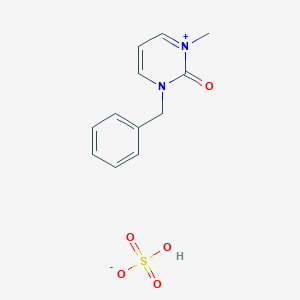

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

